2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE
Overview
Description
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps. One common method involves the initial formation of the benzodioxole ring, followed by the introduction of the tetrazole moiety. The final step involves the attachment of the phenylethylacetamide group. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases as catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various nitrogen-containing heterocycles .
Scientific Research Applications
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential anticancer properties and its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with proteins and enzymes, potentially inhibiting their activity. The tetrazole moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The phenylethylacetamide group can modulate the compound’s overall hydrophobicity and solubility, affecting its distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole ring but lacks the tetrazole and phenylethylacetamide groups.
2-(1,3-Benzodioxol-5-yl)ethanamine: Similar in structure but contains an amine group instead of the tetrazole and phenylethylacetamide groups.
Uniqueness
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its combination of the benzodioxole, tetrazole, and phenylethylacetamide groups. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-17(19-9-8-13-4-2-1-3-5-13)11-27-18-20-21-22-23(18)14-6-7-15-16(10-14)26-12-25-15/h1-7,10H,8-9,11-12H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBZIYYRBPYJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC(=O)NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.